molecular formula C8H4F2O2 B1585690 3,4-Difluorophenylglyoxal hydrate CAS No. 79784-34-2

3,4-Difluorophenylglyoxal hydrate

Cat. No. B1585690
CAS RN: 79784-34-2
M. Wt: 170.11 g/mol
InChI Key: VZRYIZGMQICGSF-UHFFFAOYSA-N
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Description

3,4-Difluorophenylglyoxal hydrate is a chemical compound with the molecular formula C8H6F2O3 . It has a molecular weight of 188.13 . This compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 3,4-Difluorophenylglyoxal hydrate is 1S/C8H4F2O2.H2O/c9-6-2-1-5(3-7(6)10)8(12)4-11;/h1-4H;1H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

3,4-Difluorophenylglyoxal hydrate is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

If you have information about a specific study or application involving this compound, I’d be happy to help analyze that. Alternatively, if you’re interested in general information about the compound, I can provide that. For instance, “3,4-Difluorophenylglyoxal hydrate” has a molecular formula of C8H6F2O3 , and it appears as a pale orange to pink solid . It’s typically stored in a dark, dry place at room temperature .

If you have information about a specific study or application involving this compound, I’d be happy to help analyze that. Alternatively, if you’re interested in general information about the compound, I can provide that. For instance, “3,4-Difluorophenylglyoxal hydrate” has a molecular formula of C8H6F2O3 , and it appears as a pale orange to pink solid . It’s typically stored in a dark, dry place at room temperature .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, which indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound are P261 (avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2-(3,4-difluorophenyl)-2-oxoacetaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2O2.H2O/c9-6-2-1-5(3-7(6)10)8(12)4-11;/h1-4H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYIMFMDGMXVOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C=O)F)F.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Difluorophenylglyoxal hydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
TF Anguella Jr - 2017 - search.proquest.com
Presented in this master’s thesis are several studies carried out to determine the viability of several allergoid candidates utilizing the major peanut allergen Ara h 2. The Ara h 2 allergen …
Number of citations: 3 search.proquest.com
J Braun - 2015 - kops.uni-konstanz.de
Meinen drei Bachelor möchte ich für die schöne Zeit und gute Zusammenarbeit danken, sowie den zahlreichen Mitarbeiterpraktikanten. Allen ehemaligen sowie übrig gebliebenen …
Number of citations: 3 kops.uni-konstanz.de

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